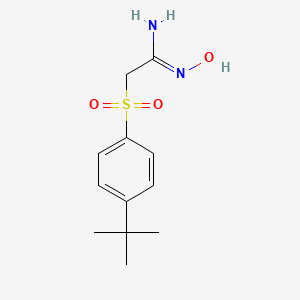

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

Übersicht

Beschreibung

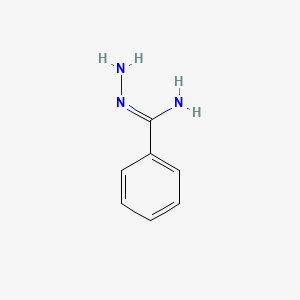

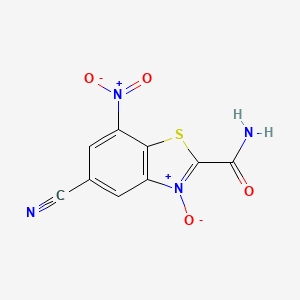

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol, commonly known as Ara-P, is a modified nucleoside that has been used for a variety of applications in scientific research. It is a derivative of the naturally occurring nucleoside adenosine and is composed of an adenine base linked to a sugar molecule containing a phosphonate group. Ara-P is an important tool for the study of nucleic acid metabolism, gene regulation, and other biochemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Quality Control

- The compound is synthesized for use as a reference substance in the quality control of fludarabine phosphate, a chemotherapy medication. It is obtained through substitution reactions and purified using reversed-phase HPLC. The structure is confirmed by HR-MS and NMR techniques (Jin Xi-ping, 2012).

Biological and Medicinal Chemistry

- This compound is involved in the synthesis of acyclic nucleotide analogs. The process includes reactions with ethylene carbonate and diisopropyl (tosyloxymethyl)phosphonate, leading to isomeric compounds. These analogs, however, did not show significant antiviral or cytostatic activity in studies (P. Alexander et al., 2000).

Enzyme Inhibition

- It serves as a precursor in synthesizing [[(guaninylalkyl)phosphinico]methyl]phosphonic acids, potent inhibitors of human erythrocyte purine nucleoside phosphorylase (PNPase). This inhibition activity is critical in studies exploring treatment options for various diseases, including leukemia (J. Kelley et al., 1995).

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCGQFDYTLYDPF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211379 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol | |

CAS RN |

62314-92-5 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)